molecular formula C21H32O7 B14318378 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- CAS No. 109773-61-7

1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)-

Cat. No.: B14318378
CAS No.: 109773-61-7
M. Wt: 396.5 g/mol
InChI Key: DXAINIHSRPGJAM-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or azides.

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in the study of ion transport mechanisms across biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.

    Industry: Utilized in the separation and purification of metal ions from industrial waste streams.

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is crucial for its applications in ion transport and separation processes.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a similar structure but different ring size.

    1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six ether groups in the ring.

Uniqueness

1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is unique due to the presence of the 2-phenyl-1,3-dioxan-5-yl group, which imparts additional stability and specificity in its complexation behavior. This makes it particularly useful in applications requiring selective ion binding and transport.

Properties

CAS No.

109773-61-7

Molecular Formula

C21H32O7

Molecular Weight

396.5 g/mol

IUPAC Name

15-(2-phenyl-1,3-dioxan-5-yl)-1,4,7,10,13-pentaoxacyclohexadecane

InChI

InChI=1S/C21H32O7/c1-2-4-18(5-3-1)21-27-16-20(17-28-21)19-14-25-12-10-23-8-6-22-7-9-24-11-13-26-15-19/h1-5,19-21H,6-17H2

InChI Key

DXAINIHSRPGJAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCOCCO1)C2COC(OC2)C3=CC=CC=C3

Origin of Product

United States

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